molecular formula C9H11ClN2O3 B12909091 Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate CAS No. 79614-52-1

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Cat. No.: B12909091
CAS No.: 79614-52-1
M. Wt: 230.65 g/mol
InChI Key: GRLKBTHCYBPJBT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C9H11ClN2O3 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79614-52-1

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

InChI

InChI=1S/C9H11ClN2O3/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3

InChI Key

GRLKBTHCYBPJBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=N1)Cl)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The initial query for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate under CAS number 16096-94-1 revealed a data discrepancy. Publicly available chemical databases associate CAS 16096-94-1 with 1,6-Hexanediol diglycidylether[1]. Due to the scarcity of reliable technical information on the requested ethoxy-variant, and to ensure scientific integrity and provide a valuable resource, this guide will focus on the closely related and extensively documented analogue: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0). This compound shares the core pyrimidine scaffold and offers significant utility as a versatile intermediate in medicinal and agricultural chemistry. The principles, protocols, and applications discussed herein provide a robust framework for researchers working with substituted chloropyrimidines.

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a trifunctional heterocyclic compound of significant interest to the synthetic chemist. Its structure incorporates three key reactive sites: an electrophilic C4 carbon susceptible to nucleophilic aromatic substitution, an ester group amenable to hydrolysis or amidation, and a methylthio group at the C2 position that can also be displaced under certain conditions. This unique arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures.

The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including DNA bases, and its derivatives exhibit a wide spectrum of pharmacological properties such as anticancer, antiviral, antibacterial, and anticonvulsant activities[2]. Consequently, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a pivotal starting material for the synthesis of novel therapeutic agents and potent agrochemicals, particularly herbicides and fungicides[2][3]. Its stability and predictable reactivity make it an ideal choice for streamlining synthetic pathways in both academic research and industrial drug discovery[3].

Physicochemical and Spectroscopic Properties

Accurate characterization of a starting material is fundamental to its successful application in synthesis. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is typically a white to light yellow crystalline powder[4][5]. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 5909-24-0
Molecular Formula C₈H₉ClN₂O₂S
Molecular Weight 232.69 g/mol
Melting Point 58-63 °C[2][4][6]
Boiling Point 132 °C @ 0.4 mmHg[4]
Appearance White to light yellow/orange/green powder/crystal[4][5]
Solubility Soluble in Chloroform, Ethyl Acetate[4]
Storage Temperature 2-8°C, Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7]

While a full, peer-reviewed spectroscopic analysis for the ethoxy-variant is unavailable, the expected signals for the methylthio compound are critical for identity confirmation. For related tetrahydropyrimidine structures, characteristic IR absorptions include N-H stretching (~3234 cm⁻¹), C=O stretching (~1701 cm⁻¹), and C=C stretching (~1645 cm⁻¹)[8]. The ¹H-NMR would characteristically show signals for the ethyl ester group (a quartet around 4.0 ppm and a triplet around 1.1 ppm), a singlet for the methylthio group, and a singlet for the pyrimidine proton[8].

Synthesis Pathway and Experimental Protocol

The preparation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reliably achieved through a two-step procedure starting from common laboratory reagents[2]. The process involves an initial condensation to form the pyrimidine ring, followed by chlorination.

Synthetic Workflow Diagram

Synthesis_Workflow Synthetic pathway for the target compound. cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination SMI S-Methylisothiourea Salt 4-Oxopyrimidine Sodium Salt Intermediate SMI->Salt DEEM Diethyl ethoxymethylenemalonate DEEM->Salt Base Base (e.g., NaOEt) in Ethanol Base->Salt      Reaction Conditions Product Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Salt->Product Salt->Product ChlorinatingAgent Phosphorous Oxychloride (POCl₃) ChlorinatingAgent->Product      Reflux

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established literature procedures[2].

Step 1: Synthesis of 4-Oxopyrimidine Sodium Salt

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-methylisothiourea sulfate.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the free base.

  • Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the 4-oxopyrimidine sodium salt.

  • Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to Yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • In a fume hood, carefully add the dried 4-oxopyrimidine sodium salt from Step 1 to an excess of phosphorous oxychloride (POCl₃) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a white to light yellow solid[9]. The purity can be confirmed by HPLC, with expected yields around 92%[9].

Reactivity Profile: A Hub for Nucleophilic Substitution

The reactivity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is dominated by the labile chlorine atom at the C4 position. This position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effects of the adjacent nitrogen atoms and the ester group.

A wide array of nucleophiles can be employed to displace the C4 chloride, providing facile access to a diverse library of substituted pyrimidines. Documented reactions include displacement with:

  • Amines: Treatment with primary or secondary amines, such as dimethylamine, readily yields the corresponding 4-amino derivatives[10].

  • Alkoxides and Phenoxides: Reaction with sodium alkoxides or phenoxides results in the formation of 4-alkoxy or 4-aryloxy pyrimidines[10].

  • Thiolates: Sodium thiophenoxide displaces the chloride to give the 4-arylthioether[10].

Interestingly, the methylthio group at C2 can also be displaced, though it is generally less labile than the C4 chlorine. However, treatment with an excess of a strong nucleophile like sodium methoxide can lead to the displacement of both the chloro and methylthio groups, yielding products such as methyl 2,4-dimethoxypyrimidine-5-carboxylate[10]. This differential reactivity allows for selective and sequential functionalization of the pyrimidine ring, a key strategy in combinatorial chemistry and drug discovery.

Caption: Reactivity sites of the target compound.

Applications in Drug Development and Agrochemicals

The utility of this pyrimidine scaffold is best demonstrated by its application as a key intermediate in the synthesis of high-value molecules.

  • Kinase Inhibitors: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a documented precursor for synthesizing inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PDGF, FGF, and EGF receptors[11]. For example, it was used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which are potent inhibitors of kinases like Raf and show anti-proliferative activity against tumor cells, making them valuable in cancer research[2][11].

  • Antimicrobial Agents: The compound itself has been investigated for its inhibitory effects against bacteria such as Streptococcus faecium and Lactobacillus casei, suggesting its potential as a component in the development of new antimicrobial agents[4].

  • Agrochemicals: The chlorinated pyrimidine framework is a common feature in potent herbicides and fungicides, and this compound serves as a crucial building block for developing new crop protection agents[3].

Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate must be handled with appropriate precautions.

  • Hazards Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][12]. It may also cause an allergic skin reaction[12][13].

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[13][14]. A dust mask (type N95 or equivalent) is recommended when handling the powder.

  • Handling and Storage: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation[14]. Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides[6][14].

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation or a rash occurs, seek medical attention[13][14].

    • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[13][14].

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[13].

    • Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention[14].

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical[13][14][15][16].

References

  • Supporting Information, Royal Society of Chemistry. (URL: )
  • Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)
  • Chem-Impex.
  • US Environmental Protection Agency.
  • MedchemExpress.com. Ethyl 4-chloro-2-(methylthio)
  • PubChem.
  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II.
  • Fisher Scientific. (2011, February 10).
  • Apollo Scientific. Ethyl 4-chloro-2-(methylthio)
  • Struers SDS Service. (2025, January 13).
  • Bangladesh Journals Online. (2024, September 19). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (URL: )
  • LookChem.
  • Sigma-Aldrich.
  • Sigma-Aldrich. (2025, August 25).
  • Merck Millipore.
  • Pragmetis. Ethyl 4-Chloro-2-(methylthio)
  • Chemspace.
  • TCI Chemicals. Ethyl 4-Chloro-2-(methylthio)
  • ChemicalBook.
  • Carl ROTH. (2025, February 18). Safety Data Sheet: 1,6-Hexanediol diglycidylether. (URL: )
  • Sigma-Aldrich.
  • Google Patents.

Sources

Chemical structure and molecular weight of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (CAS: 79614-52-1 ) is a high-value heterocyclic scaffold extensively utilized in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4] Characterized by a pyrimidine core substituted with a reactive chloro group at the C4 position, an ethoxy group at C2, and an ethyl ester at C5, this compound serves as a versatile electrophile in nucleophilic aromatic substitution (


) reactions. Its structural features make it a critical intermediate for developing kinase inhibitors, antiviral agents, and agricultural fungicides. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.

Chemical Identity & Physicochemical Properties[3][5][6]

The precise characterization of this intermediate is vital for stoichiometric accuracy in downstream applications.

PropertyData
IUPAC Name Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate
CAS Number 79614-52-1
Molecular Formula

Molecular Weight 230.65 g/mol
Physical State White to off-white crystalline solid or powder
Melting Point 58–62 °C (Typical range for pure isolates)
Boiling Point ~339 °C (Predicted at 760 mmHg)
Density 1.26 ± 0.1 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Stability Moisture sensitive (hydrolysis of C4-Cl); Store at 2–8 °C under inert gas

Structural Elucidation & Reactivity Logic

Electronic Architecture

The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms. In Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, this deficiency is exacerbated by the electron-withdrawing ester group at C5.

  • C4 Position (Electrophilic Center): The C4 carbon is highly activated for nucleophilic attack due to the para-like relationship with the N1 nitrogen and the ortho-relationship with the C5-ester. This makes the chlorine atom an excellent leaving group for

    
     reactions.
    
  • C2 Position (Stability): The ethoxy group at C2 acts as an electron-donating group (via resonance), slightly stabilizing the ring but making the C2 position significantly less reactive than C4 towards nucleophiles.

  • C5 Ester: Provides a handle for further derivatization (hydrolysis to acid, reduction to alcohol) and increases the acidity of the C6-proton.

Validated Reactivity Map

The following diagram illustrates the primary reaction pathways available to this scaffold.

ReactivityMap Target Ethyl 4-chloro-2-ethoxy pyrimidine-5-carboxylate (Central Scaffold) SNAr_Product 4-Amino-2-ethoxypyrimidine Derivatives (Kinase Inhibitor Motifs) Target->SNAr_Product SNAr (C4 Substitution) Base, Heat Acid_Product 4-Chloro-2-ethoxy pyrimidine-5-carboxylic acid Target->Acid_Product Ester Hydrolysis (C5) Biaryl 4-Aryl-2-ethoxypyrimidine Derivatives Target->Biaryl Suzuki-Miyaura Coupling Amine Primary/Secondary Amines (R-NH2) Amine->SNAr_Product Hydrolysis LiOH / NaOH (Aq. Conditions) Hydrolysis->Acid_Product Suzuki Aryl Boronic Acids Pd Catalyst Suzuki->Biaryl

Figure 1: Chemoselectivity profile showing the preferential reactivity of the C4-chloro group over the C2-ethoxy group.

Synthesis Protocol

The most robust synthetic route involves the condensation of O-ethylisourea with diethyl ethoxymethylene malonate, followed by chlorination. This "self-validating" approach ensures the correct regiochemistry of the ethoxy group.

Step 1: Ring Closure (Formation of the Pyrimidinone)

Reagents: O-Ethylisourea hemisulfate, Diethyl ethoxymethylene malonate (DEEM), Sodium Ethoxide (NaOEt), Ethanol.

  • Preparation: Dissolve NaOEt (1.1 eq) in anhydrous ethanol under

    
    .
    
  • Addition: Add O-Ethylisourea hemisulfate (1.0 eq) and stir for 30 min to liberate the free base.

  • Cyclization: Add Diethyl ethoxymethylene malonate (1.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitoring via TLC (50% EtOAc/Hex) should show the consumption of DEEM.

  • Workup: Cool to room temperature. Acidify with dilute HCl to pH ~4 to precipitate the product. Filter the white solid.

  • Product: Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate (Tautomer: 4-oxo).

Step 2: Deoxygenative Chlorination

Reagents: Phosphorus Oxychloride (


), N,N-Dimethylaniline (or Triethylamine).
  • Setup: Place the Step 1 intermediate in a round-bottom flask. Add

    
     (5–8 eq) as both reagent and solvent.
    
  • Catalysis: Add N,N-Dimethylaniline (1.0 eq) slowly (exothermic).

  • Reaction: Reflux (105 °C) for 2–3 hours. The suspension will clear as the chlorinated product forms.

  • Quench (Critical Safety): Remove excess

    
     via rotary evaporation. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the ester.
    
  • Extraction: Extract with Dichloromethane (DCM). Wash organics with saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/EtOAc if necessary.
    

SynthesisFlow Start Start: O-Ethylisourea + Diethyl ethoxymethylene malonate Step1 Step 1: Cyclization (NaOEt, EtOH, Reflux) Start->Step1 Inter Intermediate: Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate Step1->Inter Step2 Step 2: Chlorination (POCl3, PhNMe2, Reflux) Inter->Step2 Final Final Product: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate Step2->Final

Figure 2: Step-wise synthesis workflow from acyclic precursors to the chlorinated pyrimidine scaffold.

Analytical Characterization

To validate the identity of the synthesized material, compare spectral data against these standard values.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.95 (s, 1H, H-6 pyrimidine) – Diagnostic singlet confirming the pyrimidine ring.
      
    • 
       4.45 (q, 
      
      
      
      Hz, 2H,
      
      
      of ethoxy)
    • 
       4.38 (q, 
      
      
      
      Hz, 2H,
      
      
      of ester)
    • 
       1.42 (t, 
      
      
      
      Hz, 3H,
      
      
      of ethoxy)
    • 
       1.38 (t, 
      
      
      
      Hz, 3H,
      
      
      of ester)
  • MS (ESI):

    • Calculated

      
      
      
    • Observed

      
       (Characteristic Cl isotope pattern 3:1 ratio for 231:233).
      

Safety & Handling

  • Hazards: The compound is an irritant to eyes, skin, and the respiratory system. The

    
     used in synthesis is highly corrosive and toxic.
    
  • Storage: Store at 2–8 °C. The C4-chloro group is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture, converting back to the 4-hydroxy impurity.

  • PPE: Use chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.

References

  • PubChem Compound Summary. "Ethyl 4-chloropyrimidine-5-carboxylate derivatives." National Center for Biotechnology Information. [Link]

  • ResearchGate. "Protocols for Dehydroxy-chlorination of Pyrimidines using POCl3." [Link]

Sources

Thermodynamic & Kinetic Stability Profile: 4-Chloro-2-ethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 4-Chloro-2-Ethoxypyrimidine Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, CMC Leads

Executive Summary: The Scaffold at the Crossroads

In medicinal chemistry, 4-chloro-2-ethoxypyrimidine represents a critical electrophilic scaffold. Its utility lies in its duality: the C4-chloride serves as a highly reactive handle for Nucleophilic Aromatic Substitution (


), while the C2-ethoxy group acts as a modulator of solubility and electronic density.

However, this reactivity comes with a thermodynamic cost. The stability of this molecule is not a static property but a dynamic competition between the kinetic barrier to hydrolysis and the thermodynamic drive toward the 4-pyrimidinone tautomer . This guide dissects these forces, providing a rational framework for handling, storage, and derivatization.

The Thermodynamic Landscape

To understand the stability of 4-chloro-2-ethoxypyrimidine, we must analyze the electronic environment of the pyrimidine ring.

Electronic Distribution and Bond Labile Points

The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 pull electron density, making carbons 2, 4, and 6 electrophilic.

  • C4-Position (The Weak Link): The C4 carbon is highly electrophilic due to the additive inductive effects of the adjacent nitrogen (N3) and the chlorine atom. The C-Cl bond, while strong in typical aromatics (~95 kcal/mol), is significantly weakened here by the diaza-ring system, facilitating displacement.

  • C2-Position (The Stabilized Zone): The ethoxy group at C2 is an electron-donating group (EDG) via resonance (+M effect). This donation partially compensates for the ring's electron deficiency, rendering the C2 position less electrophilic than C4 and effectively "locking" this side of the molecule against nucleophilic attack under standard conditions.

The Hydrolysis Trap (Thermodynamic Sink)

The primary instability vector is hydrolysis. While the transformation of an aryl chloride to a phenol is usually difficult, the pyrimidine scaffold enables a specific pathway:


Crucial Insight:  The product, 4-hydroxy-2-ethoxypyrimidine, does not exist primarily as the enol. It rapidly tautomerizes to the 4(3H)-pyrimidinone . This keto-form is thermodynamically favored by ~10-15 kcal/mol over the enol form. This energy release acts as a "thermodynamic sink," driving the hydrolysis equilibrium irreversibly to the right if moisture is present.

Degradation Pathways & Mechanisms

The following diagram illustrates the competing pathways for degradation. Note that C4-hydrolysis is the dominant pathway, while C2-dealkylation requires extreme thermal forcing or strong Lewis acids.

DegradationPathways Start 4-Chloro-2-ethoxypyrimidine (Active Scaffold) Intermed1 Tetrahedral Intermediate (High Energy) Start->Intermed1 + H2O (Rate Limiting) Product2 4-Chlorouracil (Trace Degradant) Start->Product2 Thermal Dealkylation (>200°C) Product1 4-Hydroxy-2-ethoxypyrimidine (Transient Enol) Intermed1->Product1 - HCl Sink 2-Ethoxy-4(3H)-pyrimidinone (Thermodynamic Sink) Product1->Sink Tautomerization (Fast)

Figure 1: Mechanistic degradation pathways. The irreversible tautomerization to the pyrimidinone (Green) drives the hydrolytic instability of the parent compound (Blue).

Quantitative Stability Data

While specific batch data varies, the following parameters represent the generalized stability profile for 2-alkoxy-4-chloropyrimidines based on structure-activity relationship (SAR) literature.

ParameterValue / RangeImplications for Handling
Melting Point 45°C - 55°C (Typical)Low melting point implies weak crystal lattice energy; prone to sintering or liquefaction during milling.
Hydrolysis

(pH 7, 25°C)
> 6 MonthsStable in neutral aqueous buffers for short durations.
Hydrolysis

(pH 1, 25°C)
< 24 HoursCritical: Protonation of N3 accelerates nucleophilic attack by water.
Hydrolysis

(pH 10, 25°C)
~ 1 WeekBase-catalyzed hydrolysis is slower than acid-catalyzed due to repulsion between

and the electron-rich ethoxy group.
Thermal Decomposition (

)
> 180°CThermally stable in the absence of moisture.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch or derivative, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability (Arrhenius Extrapolation)

Purpose: Predict shelf-life without waiting years. Principle: Use elevated temperatures to increase reaction rate, then extrapolate to room temperature using the Arrhenius equation (


).
  • Sample Preparation: Weigh 50 mg of compound into 5 separate crimp-top HPLC vials.

  • Solvent System: Dissolve in 1:1 MeCN:Phosphate Buffer (pH 7.4) to mimic physiological/storage humidity.

  • Incubation: Place vials in heating blocks at 40°C, 50°C, 60°C, 70°C, and 80°C.

  • Sampling: Inject 5 µL aliquots into HPLC every 2 hours for 12 hours.

  • Analysis: Plot

    
     vs 
    
    
    
    .
    • Acceptance Criteria: Linearity (

      
      ) confirms a single degradation mechanism (hydrolysis).
      
    • Calculation: Extrapolate to 25°C to determine

      
       and predicted 
      
      
      
      (time to 90% potency).
Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Determine solid-state thermal stability and polymorphic purity.

  • Parameters: Heat 2-5 mg sample in a hermetically sealed aluminum pan.

  • Ramp: 10°C/min from 25°C to 250°C.

  • Interpretation:

    • Endotherm (Sharp): Melting point.[1][2][3] Broadening indicates impurities or moisture.

    • Exotherm (Post-melt): Decomposition.[2]

    • Safety Trigger: If decomposition onset is < 50°C above the melting point, the compound is potentially hazardous during scale-up drying.

Logic of Experimental Design (Workflow)

The following workflow illustrates the decision tree for characterizing a new derivative.

StabilityWorkflow Start New Derivative Synthesized DSC Run DSC (Solid State) Start->DSC Melting Clean Melt? DSC->Melting HPLC_pH pH-Rate Profile (pH 2, 7, 10) Melting->HPLC_pH Yes StoreCold Store -20°C Desiccated Melting->StoreCold No (Decomp) AcidStable Stable at pH 2? HPLC_pH->AcidStable AcidStable->StoreCold No StoreAmb Store Ambient Protect from Light AcidStable->StoreAmb Yes

Figure 2: Stability characterization workflow. This logic gate ensures that unstable derivatives are identified before scale-up.

Practical Applications & Storage

Based on the thermodynamic profile, the following Standard Operating Procedures (SOPs) are defined:

  • Acid Avoidance: Do not use acidic aqueous workups (e.g., 1M HCl washes) unless the contact time is < 5 minutes at 0°C. The protonation of the pyrimidine ring lowers the LUMO energy, making the C4-Cl bond hypersensitive to hydrolysis [1].

  • Solvent Selection: For

    
     reactions, avoid protic solvents (EtOH, MeOH) if high temperatures (>80°C) are required. Use dipolar aprotic solvents (DMF, DMSO, NMP) to maximize the nucleophilicity of the amine/thiol reagent while minimizing solvolysis of the chloride [2].
    
  • Storage: Store under Argon/Nitrogen. The compound is not strictly hygroscopic, but surface moisture can initiate an autocatalytic hydrolysis cycle (generating HCl, which further catalyzes hydrolysis).

References

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
    • Source: WuXi AppTec, QM Magic Class Chapter 29
    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure
    • Source: N
    • URL:[Link]

  • General Reactivity Guide: Title: Optimization of 4-Chloropyrimidine Substitution Reactions Source: Benchchem Technical Guides

Sources

The 2,4,5-Substituted Pyrimidine Core: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and its Analogs as Versatile Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Substituted Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence is rooted in its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and aromatic stacking, with biological targets. Among the vast array of pyrimidine-based building blocks, 2,4,5-trisubstituted pyrimidines, such as Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and its close analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, have emerged as particularly powerful and versatile intermediates.

This technical guide offers a comprehensive exploration of this scaffold's utility, focusing on its synthesis, physicochemical properties, and reactivity. While centered on the well-documented Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a representative example, the principles of reactivity and synthetic application are directly translatable to its ethoxy counterpart and other similar derivatives. The strategic placement of a reactive chloro group at the C4 position, an electron-withdrawing carboxylate at C5, and a tunable alkoxy or alkylthio group at C2 provides medicinal chemists with a powerful tool for crafting complex molecular architectures, particularly in the pursuit of novel kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate are summarized below. These characteristics are crucial for designing reaction conditions, purification strategies, and ensuring safe handling and storage.

PropertyValueSource
CAS Number 5909-24-0[1]
Molecular Formula C₈H₉ClN₂O₂S[1][2]
Molecular Weight 232.69 g/mol [1][2]
Appearance Off-white to light yellow crystalline solid[1][2][3]
Melting Point 60-63 °C[2]
Boiling Point 132 °C @ 0.4 mmHg[2]
Solubility Soluble in Chloroform, Ethyl Acetate[2]
Storage Store at 0-8 °C in a dry, well-ventilated place[1][4]

Safety & Handling: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is classified as an irritant, potentially causing eye, skin, and respiratory system irritation.[3][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[5] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Pyrimidine Core

The construction of the 4-chloropyrimidine scaffold is typically achieved through a robust and scalable two-step sequence. The general workflow involves the initial formation of a 4-hydroxypyrimidine ring system, followed by a chlorination step.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Chlorination S-methylisothiourea S-methylisothiourea 4-Oxopyrimidine 4-Oxopyrimidine Intermediate (Sodium Salt) S-methylisothiourea->4-Oxopyrimidine DEEM Diethyl Ethoxymethylene malonate (DEEM) DEEM->4-Oxopyrimidine Base Base (e.g., NaOEt) Base->4-Oxopyrimidine Condensation Final_Product Ethyl 4-chloro-2-(methylthio) -pyrimidine-5-carboxylate 4-Oxopyrimidine->Final_Product Treatment Chlorinating_Agent Chlorinating Agent (e.g., POCl₃, SOCl₂) Chlorinating_Agent->Final_Product

Caption: General synthesis workflow for the target pyrimidine building block.

Experimental Protocol: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base, such as sodium ethoxide.[3] This reaction proceeds via a cyclocondensation mechanism to form the stable 4-oxopyrimidine sodium salt.

Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

The intermediate from Step 1 is converted to the target 4-chloro derivative using a standard chlorinating agent.[6] Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.[3][6]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (1.0 eq).

  • Addition of Reagent: Slowly add thionyl chloride (1.2 eq).

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction solution to 0-5 °C. Carefully and slowly add ice water to quench the excess thionyl chloride.

  • Crystallization: Stir the resulting suspension at 0-5 °C for 1-2 hours to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum at 50 °C to yield the final product as a white solid.[6]

This robust procedure provides high yields (typically >90%) and purity (>99% by HPLC) of the desired building block.[6] A similar strategy is employed for the synthesis of the title compound, Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate , by starting with an ethoxy urea salt instead of S-methylisothiourea.[7]

Key Chemical Transformations and Reactivity

The synthetic utility of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and its analogs stems from the differential reactivity of the substituents on the pyrimidine ring. The C4-chloro group is highly activated towards nucleophilic displacement, serving as the primary handle for diversification.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing ester at C5, makes the C4 position highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride by a wide range of nucleophiles.[8]

SNAr_Mechanism Pyrimidine Pyrimidine Core Cl COOEt OR/SR Meisenheimer Meisenheimer-like Intermediate Pyrimidine->Meisenheimer Nucleophilic Attack Nucleophile Nu-H Nucleophile->Pyrimidine:c4 Product Pyrimidine Core Nu COOEt OR/SR Meisenheimer->Product Elimination of Cl⁻ Base Base Base->Nucleophile Deprotonation (optional)

Caption: Generalized mechanism for the SₙAr reaction at the C4 position.

This reaction is a cornerstone of this building block's application, enabling the introduction of various amine, alcohol, and thiol functionalities.[9]

Generalized Protocol for SₙAr with Amines:

  • Dissolution: Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or THF).

  • Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to scavenge the HCl generated.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

This protocol is highly effective for coupling with a diverse range of amines, forming the basis for the synthesis of many kinase inhibitors.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group also serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of aryl, heteroaryl, and diverse amino functionalities.

a) Suzuki-Miyaura Coupling

The Suzuki coupling facilitates the formation of a C-C bond between the pyrimidine core and an organoboron reagent (e.g., a boronic acid or ester).[11] This reaction is critical for synthesizing biaryl structures commonly found in kinase inhibitors.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Pyrimidine Pyrimidine-Cl Product Pyrimidine-R Pyrimidine->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Catalysis Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until completion.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product via column chromatography.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative to the SₙAr reaction for forming C-N bonds, particularly with less nucleophilic amines or when milder conditions are required.[12][13] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine ligand and a base.[14]

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the sealed reaction vessel to 80-110 °C and stir until the reaction is complete.

  • Work-up and Purification: Cool the mixture, filter through a pad of celite to remove palladium residues, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 2,4,5-substituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The C4 position often serves as the primary anchor point for a side chain that projects into the solvent-exposed region of the ATP-binding site, while the pyrimidine core itself typically forms critical hydrogen bonds with the hinge region of the kinase. The C2 substituent can be used to fine-tune potency, selectivity, and physicochemical properties.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and its analogs are key intermediates in the synthesis of inhibitors targeting a range of kinases.[10][15][16]

Kinase Target(s)Therapeutic AreaReference
CDK4 (Cyclin-Dependent Kinase 4) Oncology[10]
PDGF (Platelet-Derived Growth Factor) Oncology[10][15]
FGF (Fibroblast Growth Factor) Oncology[10][15]
EGF (Epidermal Growth Factor) Oncology[10][15]
FMS Tyrosine Kinase Oncology, Inflammatory Diseases[2][6]
Raf Kinases Oncology[3]

The synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of potent kinase inhibitors, frequently utilizes this building block.[3][10] The general strategy involves an initial SₙAr reaction to install a desired amine at the C4 position, followed by further synthetic manipulations to construct the fused ring system.

Conclusion

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and, by extension, its well-studied methylthio analog, represent a class of high-value building blocks for medicinal chemistry. Their predictable reactivity, centered on the facile displacement of the C4-chloro group through SₙAr and palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for molecular diversification. The demonstrated success of this scaffold in the synthesis of numerous kinase inhibitors underscores its strategic importance in modern drug discovery programs. A comprehensive understanding of its synthesis, properties, and chemical behavior, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design and development of novel therapeutic agents.

References

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • ChemicalBook. (2023, April 14). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • LookChem. (n.d.). Cas 5909-24-0, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.
  • MedchemExpress.com. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
  • Selleck Chemicals. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Drug Intermediate.
  • Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.
  • U.S. Environmental Protection Agency. (n.d.). Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties.
  • Orgasynth. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
  • Chem-Impex. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.
  • Shutalev, A., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ChemicalBook. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • ChemicalBook. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate synthesis.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BLD Pharm. (n.d.). 2134-36-3|Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. Retrieved from [Link]

  • Georganics. (2011, February 11). ETHYL 4-CHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE.
  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]

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Storage conditions and shelf life of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Lifecycle Management of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Executive Summary

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (CAS: 80995-00-8) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including antiviral and anticancer kinase inhibitors. Its chemical utility stems from the orthogonal reactivity of its functional groups: the electrophilic C4-chlorine atom and the C5-ester moiety.

However, this dual reactivity renders the compound inherently unstable under ambient conditions. This guide defines the degradation mechanisms—specifically hydrolytic cleavage and nucleophilic aromatic substitution (


)—and establishes a rigorous storage protocol to maximize shelf life. Strict adherence to moisture-free, low-temperature storage is required to prevent rapid potency loss. 

Physicochemical Profile & Reactivity Landscapes

To understand the storage requirements, one must first understand the molecule's physical state and reactive centers.

PropertySpecificationTechnical Insight
CAS Number 80995-00-8Unique identifier.
Molecular Formula

MW: 230.65 g/mol .[1]
Physical State Low-melting Solid / Viscous LiquidOften appears as an off-white solid or clear oil. Melting point is likely near ambient (approx. 30–50°C based on analogs), making it sensitive to temperature fluctuations.
Solubility DCM, Ethyl Acetate, DMSOLipophilic. Incompatible with water/alcohols for storage due to solvolysis risk.
Primary Reactivity Electrophilic (

)
The C4-Cl bond is activated by the pyrimidine nitrogens and the electron-withdrawing ester at C5.

Degradation Mechanisms: The "Why" Behind the Protocols

The shelf life of this compound is dictated by two primary degradation pathways. Understanding these allows researchers to diagnose sample failure.

Hydrolytic Degradation (Moisture Sensitivity)

The ethyl ester at the C5 position is susceptible to hydrolysis, particularly if the sample is acidic (often due to trace HCl from synthesis). Moisture ingress converts the ester to the corresponding carboxylic acid, which may decarboxylate under thermal stress.

Nucleophilic Aromatic Substitution ( )

The C4-chlorine atom is a "hot" electrophile. In the presence of nucleophiles (water, alcohols, or amines), the chloride is displaced.

  • Critical Risk: If stored in methanol or ethanol, the ethoxy/chloro groups can undergo transesterification or displacement, altering the molecule's identity entirely.

Visualizing the Degradation Pathways

DegradationPathways Compound Ethyl 4-chloro-2-ethoxy pyrimidine-5-carboxylate (Active) Acid Degradant A: Carboxylic Acid Derivative (Hydrolysis Product) Compound->Acid Ester Hydrolysis (Acid/Base Catalyzed) Hydroxy Degradant B: 4-Hydroxy Species (Cl Displacement) Compound->Hydroxy SNAr Reaction (Nucleophilic Attack at C4) Moisture Moisture (H2O) Moisture->Compound Heat Heat (>30°C) Heat->Compound

Figure 1: Primary degradation pathways. Water acts as a dual threat, attacking both the ester (Hydrolysis) and the C4-chloride (Substitution).

Optimized Storage Protocols

To mitigate the pathways described above, the following "Gold Standard" storage protocol is recommended.

Environmental Control
  • Temperature:

    • Short-term (< 1 month): Refrigerate at 2°C to 8°C .

    • Long-term (> 1 month): Freeze at -20°C .

    • Rationale: Lowering temperature kinetically inhibits the

      
       reaction and reduces the rate of hydrolysis.
      
  • Atmosphere:

    • Store under Inert Gas (Argon or Nitrogen) .

    • Rationale: Prevents atmospheric moisture absorption. Argon is preferred as it is heavier than air and forms a better blanket over the substance.

Container Specifications
  • Vial Type: Amber borosilicate glass (Type I).

    • Why Amber? While not intensely photosensitive, pyrimidines can undergo slow photolytic degradation. Amber glass provides a safeguard.

  • Closure: Screw cap with Teflon (PTFE) liner .

    • Avoid: Rubber septa (can leach plasticizers or be degraded by organic vapors) or unlined caps (poor moisture barrier).

Quality Control & Re-Validation

Do not rely solely on the "Expiration Date" provided by vendors. This compound is chemically dynamic. Implement a re-testing schedule.

  • Standard Shelf Life: 12 months (if unopened and stored at -20°C).

  • Re-Test Interval: Every 6 months.

QC Workflow: The Decision Tree

QC_Workflow Start Start QC Check (Every 6 Months) Visual Visual Inspection: Is it Dark/Discolored? Start->Visual LCMS Run LC-MS/HPLC Visual->LCMS No visible change Discard FAIL: Discard safely Visual->Discard Black/Tar-like Decision1 Purity > 97%? LCMS->Decision1 NMR Run 1H-NMR (Check Ethyl/Ethoxy Signals) Decision1->NMR Yes Purify ACTION: Recrystallize or Chromatography Decision1->Purify No (90-97%) Decision1->Discard No (<90%) Pass PASS: Re-certify for 6 Months NMR->Pass Spectra Clean NMR->Purify Hydrolysis Detected

Figure 2: Quality Control Decision Matrix for lifecycle management.

Analytical Markers for Degradation
  • 1H NMR (DMSO-d6):

    • Intact: Look for the distinct triplet/quartet of the ethoxy group at C2 and the ethyl ester at C5.

    • Degraded: Disappearance of ethyl signals (hydrolysis) or shift in the pyrimidine ring protons (substitution).

  • LC-MS:

    • Watch for [M-Cl+OH] peaks (mass shift of -18.5 Da approx) indicating hydrolysis of the chloride to a hydroxyl group.

Handling & Safety (EHS)

  • Toxicity: Like many halogenated pyrimidines, this compound should be treated as a Skin and Eye Irritant (H315, H319) and a potential Respiratory Irritant (H335) .

  • Sensitization: There is a risk of skin sensitization.

  • PPE: Nitrile gloves, safety glasses, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 80995-00-8. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: Ethyl 2,4-dichloropyrimidine-5-carboxylate (Class Reactivity). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for mechanism on pyrimidines).

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Methodological & Application

Application Note: Regioselective Aminolysis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

[1][2]

Introduction & Strategic Significance

The pyrimidine-5-carboxylate scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., EGFR, tyrosine kinase) and various antimetabolites.[1] Specifically, Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate serves as a critical electrophile.

The presence of the electron-withdrawing ester group at the C5 position activates the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] However, this scaffold presents a regioselectivity challenge: the molecule possesses two potential electrophilic sites on the ring (C2 and C4) and one at the carbonyl carbon of the ester.[1]

This guide details the protocol for the regioselective aminolysis at the C4 position , preserving the C2-ethoxy group and the C5-ester, to generate 4-amino-2-ethoxypyrimidine-5-carboxylates.[1]

Key Chemical Challenges[1][2]
  • Regioselectivity (C4 vs. C2): The C4 position is electronically more deficient than C2 due to the para-relationship with the electron-withdrawing ester. However, forcing conditions can lead to bis-substitution.

  • Chemomimesis (Ester vs. Ring): Primary amines can attack the ester (forming an amide) if the reaction temperature is uncontrolled.

  • Leaving Group Hierarchy: Chloride is a superior leaving group to ethoxide, facilitating the desired selectivity under mild conditions.[1]

Mechanistic Insight

The reaction proceeds via an SNAr addition-elimination mechanism. The amine nucleophile attacks the C4 carbon, forming a resonance-stabilized Meisenheimer complex. The C5-ester is crucial here; it stabilizes the negative charge on the ring nitrogens and the C5 carbon in the transition state, significantly lowering the activation energy for C4 attack compared to C2.[1]

Diagram 1: Reaction Pathway & Regioselectivity

The following diagram illustrates the preferred pathway (C4 substitution) versus potential side reactions (C2 substitution or Amide formation).[1][2]

ReactionMechanismSubstrateEthyl 4-chloro-2-ethoxypyrimidine-5-carboxylateIntermediateMeisenheimer Complex(C4 Stabilized by Ester)Substrate->Intermediate Nucleophilic Attack (Fast, < RT)Side_C2Side Product A:C2-Displacement(Bis-amino or 2-amino)Substrate->Side_C2 High Temp / Excess AmineSide_AmideSide Product B:Amide Formation(Attack on Ester)Substrate->Side_Amide High Temp / Primary AmineAmineAmine (H-NR2)Amine->IntermediateProductProduct:Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylateIntermediate->Product -HCl (Elimination)

Caption: SNAr pathway favoring C4 displacement due to electronic activation by the C5-ester. Dashed red lines indicate avoidance pathways.

Experimental Protocol

This protocol is validated for secondary amines (e.g., morpholine, piperidine) and electron-rich primary amines (e.g., aniline, benzylamine).[1]

Materials
  • Substrate: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (1.0 equiv).

  • Nucleophile: Amine (1.05 – 1.1 equiv).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).[1] Note: If the amine is cheap/volatile, use 2.0+ equiv of the amine itself.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Ethanol can be used but risks transesterification if the ester alkyl group differs.[1]

Standard Procedure (0.5 mmol Scale)
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (115 mg, 0.5 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Cooling prevents immediate exotherms that could promote side reactions.[1]

  • Base Addition: Add TEA (84 µL, 0.6 mmol) via syringe.

  • Amine Addition: Add the Amine (0.525 mmol) dropwise over 2 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 1–3 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The starting material (high Rf) should disappear, replaced by a more polar fluorescent spot.[1]

  • Workup:

    • Method A (Precipitation - Preferred for solids): Add water (15 mL) to the reaction mixture. Stir vigorously for 10 minutes. Filter the precipitate, wash with cold water/hexanes (1:1), and dry under vacuum.[1]

    • Method B (Extraction - For oils): Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Wash organic layer with Brine (10 mL).[1] Dry over Na2SO4, filter, and concentrate in vacuo.

Data Summary: Expected Yields
Amine ClassExample NucleophileTempTimeTypical YieldNotes
Cyclic Secondary Morpholine0°C -> RT1 h85-95%Very clean; typically precipitates.
Primary Aliphatic Benzylamine0°C2 h80-90%Keep cold to avoid amide formation.
Primary Aromatic AnilineRT -> 40°C4 h70-85%Slower; weak nucleophile may require mild heat.
Steric Hindered IsopropylamineRT3 h75-85%Good selectivity.

Optimization & Troubleshooting

When scaling up or changing amines, deviations may occur.[1] Use this logic flow to correct course.

Diagram 2: Optimization Decision Tree

OptimizationStartStart Reaction(Monitor TLC/LCMS)CheckConversionIs Conversion > 90%?Start->CheckConversionYesProceed to WorkupCheckConversion->Yes YesNoAnalyze ImpuritiesCheckConversion->No NoImpurity_SMOnly SM Remains(Reaction Stalled)No->Impurity_SMImpurity_SideSide Products FormingNo->Impurity_SideAction_HeatIncrease Temp to 40°CORSwitch solvent to DMFImpurity_SM->Action_Heat Low ReactivityAction_CoolLower Temp to -10°CReduce Amine EquivalentsImpurity_Side->Action_Cool Poor Selectivity

Caption: Decision matrix for handling incomplete conversion or loss of regioselectivity.

Critical Parameters
  • Solvent Effects: If the reaction is too slow in THF/DCM, switch to DMF or DMSO . These polar aprotic solvents stabilize the charged transition state (Meisenheimer complex), accelerating the reaction significantly [1].

  • Base Selection: For acid-sensitive substrates, use K2CO3 in Acetone/DMF instead of organic bases.

  • Regioselectivity Loss: If C2-substitution is observed (rare with ethoxy, more common with 2-chloro or 2-sulfonyl), ensure the temperature is kept strictly at 0°C and add the amine very slowly [2].[1]

Safety & Handling

  • Sensitization: Pyrimidine derivatives are potential skin sensitizers.[1] Handle in a fume hood.

  • Reactivity: The 4-chloro derivative hydrolyzes slowly in moist air to release HCl. Store under inert atmosphere (N2/Ar) at 4°C.

  • Eye Hazards: Amines and chloropyrimidines can cause severe eye damage. Wear safety goggles and face shield if handling large quantities.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.[1] (General SNAr mechanism and solvent effects).

  • WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

  • Bhat, A. R., et al. "Synthesis and biological activity of some new pyrimidine derivatives."[1] Journal of Medicinal Chemistry. (General procedure for aminolysis of activated pyrimidines).

Hydrolysis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Hydrolysis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate to its Carboxylic Acid Analogue

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its role in the structure of DNA and RNA bases.[1] The targeted synthesis of functionalized pyrimidine-5-carboxylic acids is of paramount importance, as these molecules serve as critical building blocks for novel pharmaceuticals, including kinase inhibitors used in oncology.[2] This document provides a comprehensive guide to the saponification of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, a common intermediate, to yield 4-chloro-2-ethoxypyrimidine-5-carboxylic acid.

The protocol herein is designed for robustness and high fidelity, addressing the primary chemical challenge: selectively hydrolyzing the ethyl ester at the C5 position without promoting unwanted nucleophilic substitution or hydrolysis at the C4-chloro position. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on sound scientific reasoning.

Mechanistic Rationale: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt.[5]

The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This expels the ethoxide ion (⁻OEt) as the leaving group.

  • Deprotonation (Driving Force): The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the products, forming the carboxylate salt and ethanol.

  • Protonation (Workup): In a final, separate workup step, a strong acid is added to protonate the carboxylate salt, yielding the desired neutral carboxylic acid, which typically precipitates from the aqueous solution.[7]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Detailed Experimental Protocol

This protocol outlines the hydrolysis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate using sodium hydroxide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate≥97% PuritySigma-Aldrich, TCIStarting material.
Sodium Hydroxide (NaOH)Reagent Grade, pelletsFisher ScientificBase catalyst for saponification.
Ethanol (EtOH)AnhydrousVWRCo-solvent to ensure solubility of the starting ester.
Deionized WaterType II or betterMilliporeReaction solvent and for workup.
Hydrochloric Acid (HCl)Concentrated (37%)Sigma-AldrichFor acidification during workup. Handle with extreme care.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor TLC mobile phase.
HexanesACS GradeVWRFor TLC mobile phase.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeSigma-AldrichFor drying organic extracts (if needed).
TLC PlatesSilica Gel 60 F₂₅₄MilliporeFor reaction monitoring.[8]
pH paper or pH meter--To accurately adjust pH during workup.
Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (e.g., 2.45 g, 10.0 mmol, 1.0 eq).

  • Add ethanol (25 mL) and stir until the solid is completely dissolved.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.60 g, 15.0 mmol, 1.5 eq) in deionized water (25 mL). Caution: Dissolution is exothermic. Allow the solution to cool to room temperature.

  • Add the aqueous NaOH solution to the stirred solution of the ester in the flask.

  • Attach a reflux condenser and heat the reaction mixture to 50-60 °C using a heating mantle.

Reaction Monitoring: 6. Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC).[9]

  • Mobile Phase: A 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point.
  • Visualization: Use a UV lamp (254 nm) to visualize the spots.[8]
  • The reaction is complete when the starting material spot (higher Rf) is no longer visible and a new, more polar spot (lower Rf, corresponding to the carboxylate salt) appears at the baseline.

Workup and Isolation: 7. Once the reaction is complete (typically 2-4 hours), remove the heating mantle and allow the mixture to cool to room temperature. 8. Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the ethanol. 9. Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath. 10. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to pH ~2. The carboxylic acid product will precipitate as a white solid. Critical Step: Ensure the pH is distinctly acidic to fully protonate the carboxylate salt.[5][10] 11. Continue stirring the cold suspension for 30 minutes to ensure complete precipitation. 12. Collect the solid product by vacuum filtration using a Büchner funnel. 13. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and a small amount of cold hexanes to aid in drying. 14. Dry the product under vacuum at 40-50 °C to a constant weight.

Experimental Workflow & Data Summary

The entire process from setup to isolation is outlined below.

Caption: Workflow for the Hydrolysis Protocol.

Key Reaction Parameters
ParameterValueRationale
Substrate1.0 eqThe limiting reagent.
Base (NaOH)1.5 eqAn excess ensures the reaction goes to completion and accounts for any acidic impurities.
Solvent System1:1 EtOH:H₂OEtOH solubilizes the organic ester, while H₂O is required for the hydrolysis and to dissolve the NaOH.
Temperature50-60 °CProvides sufficient energy to overcome the activation barrier without promoting significant hydrolysis of the C4-chloro group.[11]
Reaction Time2-4 hours (TLC monitored)Typical duration; monitoring is crucial for determining the endpoint.
Workup pH~2Ensures complete protonation of the carboxylate salt to yield the neutral, less soluble carboxylic acid for precipitation.[7]
Expected Yield85-95%This is a high-yielding transformation if carried out carefully.

Product Validation & Troubleshooting

5.1 Characterization Confirm the structure and purity of the isolated 4-chloro-2-ethoxypyrimidine-5-carboxylic acid using standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).[8][9]

  • Mass Spectrometry (MS): Verify the molecular weight of the product.[12]

  • Melting Point: A sharp melting point indicates high purity.

  • HPLC: Can be used to assess purity with high precision. Reversed-phase C18 columns are common for pyrimidine derivatives.[9]

5.2 Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time, temperature too low, or degraded base.Extend the reaction time and continue monitoring by TLC. If no change, cautiously increase the temperature by 10 °C. Ensure fresh, high-quality NaOH was used.
Low Yield Incomplete precipitation during workup (pH not low enough).Re-check the pH of the filtrate. If > 3, add more HCl. Cooling thoroughly and allowing sufficient time for precipitation is also critical.
Oily or Gummy Product Impurities present; product may not have fully crystallized.Try to triturate the crude product with a cold non-polar solvent like hexanes. If that fails, purification by recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary.
Side Product Detected Hydrolysis of the C4-chloro group (forming a 4-hydroxypyrimidine).[13]This is more likely at higher temperatures or with prolonged reaction times.[11] Adhere to the recommended temperature range and stop the reaction as soon as the starting material is consumed.

References

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
  • HYDROLYSIS.
  • Methods for monitoring the progress of pyrimidine reactions - Benchchem.
  • A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. J Pharm Biomed Anal.
  • Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. ResearchGate.
  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics.
  • Synthesis of pyrimidinone carboxylic acids. ResearchGate.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.
  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure.
  • The investigations of the methods for the reduction of chloroyrimidines - Oregon State University.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
  • Ch20: Hydrolysis of Esters - Department of Chemistry.
  • Synthesis of Carboxylic Acids.
  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.
  • Saponification | Chemistry | Research Starters - EBSCO.
  • Saponification - Wikipedia.
  • 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts.
  • Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate - TCI Chemicals.
  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. PDF.
  • Pyrimidine-2-carboxylic acid - Chem-Impex.
  • Saponification - Chemistry LibreTexts.
  • Pyrimidine-2-carboxylic acid | 31519-62-7 - Sigma-Aldrich.
  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate - MedchemExpress.com.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of Chloropyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. This guide provides an in-depth analysis and detailed protocols for the application of this reaction to a particularly important class of substrates: chloropyrimidine carboxylates. These scaffolds are integral to the development of a wide array of pharmaceuticals, particularly kinase inhibitors. This document offers a comprehensive overview of the mechanistic considerations, optimization of reaction parameters, and step-by-step protocols to empower researchers in leveraging this powerful transformation with enhanced efficiency and success.

Introduction: The Strategic Importance of Aminopyrimidine Carboxylates

Pyrimidine derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an amino group onto a pyrimidine ring bearing a carboxylate functionality opens up a vast chemical space for the synthesis of molecules with diverse biological activities.[1] The resulting aminopyrimidine carboxylates are key intermediates in the synthesis of targeted therapies, including inhibitors for cyclin-dependent kinases (CDK), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[2][3]

The Buchwald-Hartwig amination has emerged as a superior method for the synthesis of these compounds, offering milder conditions and broader substrate scope compared to traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic properties of the pyrimidine ring.[4][5]

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reactions.[4][6][7] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)(L)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(L)-X->Amine_Coordination + HNR'R'' - HX Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Ar-Pd(II)(L)-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine carboxylate to form a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired aminopyrimidine carboxylate product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination of chloropyrimidine carboxylates hinges on the careful selection of several critical parameters. The presence of the electron-withdrawing carboxylate group and the potential for ester hydrolysis under basic conditions necessitates a nuanced approach to optimization.

The Catalyst System: Palladium Precursor and Ligand

The choice of the palladium source and, more importantly, the phosphine ligand is critical for a successful transformation.

  • Palladium Precursors: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable. These precatalysts are air-stable and efficiently generate the active LPd(0) species under mild conditions.[8]

  • Ligands: For electron-deficient heteroaryl chlorides like chloropyrimidines, bulky, electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition step and facilitate reductive elimination.

LigandRecommended ForKey Features
XPhos Broad range of amines, including primary and secondary.Generally robust and effective for heteroaryl chlorides.
BrettPhos Primary amines.[9]Often provides excellent selectivity for primary amines.[9]
RuPhos Secondary amines.[8]A good choice for couplings with secondary amines.[8]
Xantphos N-arylation of aminopyrimidines.[10]Has shown success in the N-arylation of existing amino groups on a pyrimidine core.[10]
The Base: A Critical Choice for Ester Compatibility

The selection of the base is arguably the most critical parameter when working with chloropyrimidine carboxylates due to the risk of ester hydrolysis.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): While highly effective in many Buchwald-Hartwig reactions, these strong alkoxide bases can readily saponify the ester functionality, leading to unwanted side products and reduced yields.[6][9] Their use should be approached with caution and at lower temperatures if necessary.

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These bases are generally the preferred choice for substrates containing base-sensitive functional groups.[8][9] They are typically less nucleophilic and minimize the risk of ester hydrolysis while still being sufficiently basic to facilitate the deprotonation of the amine in the catalytic cycle. The solubility of these inorganic bases can be a factor, and in some cases, the use of a co-solvent or vigorous stirring is beneficial.[11]

Solvent and Temperature
  • Solvents: Anhydrous, degassed aprotic solvents are essential for a successful Buchwald-Hartwig amination. Common choices include:

    • Toluene: A versatile solvent with a high boiling point suitable for many reactions.[8]

    • 1,4-Dioxane: Another common high-boiling solvent.

    • Tetrahydrofuran (THF): Useful for reactions that can proceed at lower temperatures.[8]

  • Temperature: Reaction temperatures typically range from 80-110 °C.[6][8] However, for base-sensitive substrates, it is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish. Microwave irradiation can also be a valuable tool to accelerate the reaction and potentially improve yields.[12]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of chloropyrimidine carboxylates. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification a Add chloropyrimidine carboxylate, Pd precatalyst, and base to an oven-dried reaction vessel. b Evacuate and backfill with an inert gas (e.g., Argon). a->b c Add anhydrous, degassed solvent. b->c d Add amine (neat or as a solution). c->d e Heat to the desired temperature with vigorous stirring. d->e f Monitor reaction progress by TLC or LC-MS. e->f g Cool to room temperature and quench (e.g., with water or sat. aq. NH4Cl). f->g h Extract with an organic solvent. g->h i Dry, concentrate, and purify by column chromatography. h->i

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a Primary Amine

This protocol is based on general principles for coupling with base-sensitive substrates.

Materials:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv)

  • Primary amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, XPhos Pd G3, and cesium carbonate.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the primary amine via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation of a Chloropyrimidine Carboxylate with an Aniline

This protocol is adapted from procedures for the N-arylation of related heterocyclic systems.

Materials:

  • Chloropyrimidine carboxylate (e.g., methyl 2-chloropyrimidine-5-carboxylate) (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (7.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (0.2 M)

Procedure:

  • In a glovebox, add Pd(OAc)₂, Xantphos, and potassium phosphate to an oven-dried reaction vial.

  • Add the chloropyrimidine carboxylate and a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous, degassed 1,4-dioxane, followed by the aniline.

  • Heat the reaction mixture to 110 °C with stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with dichloromethane and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, inappropriate ligand or base, poor quality reagents.Use a reliable precatalyst (e.g., G3/G4), screen different ligands and bases, ensure all reagents are pure and the solvent is anhydrous and degassed.[8]
Ester Hydrolysis Base is too strong or reaction temperature is too high.Switch to a weaker inorganic base (Cs₂CO₃ or K₃PO₄), lower the reaction temperature.
Hydrodehalogenation Side reaction where the chloro group is replaced by hydrogen.Optimize the catalyst-to-ligand ratio, consider a different ligand.
Homocoupling Dimerization of the starting materials.Adjust the catalyst loading and reaction temperature.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrimidine carboxylates, providing access to a rich diversity of structures for drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can successfully navigate the challenges associated with these electron-deficient and potentially base-sensitive substrates. The protocols and guidelines presented herein offer a solid foundation for the successful application of this powerful transformation.

References

  • Role of the base in Buchwald-Hartwig amination. (2014). Dalton Transactions, 43(47), 17753-17761.
  • Optimization of Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1042.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic, 2089.
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (2021). New Journal of Chemistry, 45(1), 113-118.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight.
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2022). Chinese Journal of Chemistry, 40(1), 5-18.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2015). Molecules, 20(8), 13937-13952.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18051-18062.
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Bioengineer.org.
  • Ethyl 4-chloro-2-(methylthio)
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxyl
  • Ethyl 4-chloro-2-(methylthio)
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxyl
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (2020). Journal of the Chinese Chemical Society, 67(8), 1361-1368.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2010). Molecules, 15(8), 5404-5413.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Ethyl Ester Hydrolysis in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #EST-HYD-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The "Disappearing Ester" Phenomenon

Welcome to the technical support hub. If you are accessing this guide, you are likely observing a loss of ethyl ester starting material in basic conditions, accompanied by the formation of carboxylic acids (hydrolysis) or unexpected esters (transesterification).[1]

In basic media, ethyl esters (


) face a kinetic competition between two pathways:
  • Desired Pathway:

    
    -Deprotonation (Enolization) to form a nucleophile for C-C bond formation.[1]
    
  • Undesired Pathway: Nucleophilic Acyl Substitution (

    
     Hydrolysis) leading to saponification.[1]
    

This guide provides the protocols to suppress Pathway 2 and maximize Pathway 1.[1]

Module 1: Diagnostic Workflow

Before altering your synthesis, use this decision tree to identify the root cause of the side reaction.

TroubleshootingTree Start Start: Ester Loss Observed CheckBase Is the base nucleophilic? (e.g., NaOH, NaOMe, Primary Amines) Start->CheckBase CheckWater Is the system strictly anhydrous? CheckBase->CheckWater No (Using LDA/tBuOK) Sol_Base SOLUTION A: Switch to Non-Nucleophilic Base (LDA, LiHMDS, t-BuOK) CheckBase->Sol_Base Yes CheckTemp Is reaction temperature > -78°C? CheckWater->CheckTemp Yes Sol_Dry SOLUTION B: Implement Burfield-Smithers Drying Protocols CheckWater->Sol_Dry No / Unsure CheckTemp->Sol_Base No (Re-evaluate Sterics) Sol_Kinetic SOLUTION C: Cryogenic Control (Kinetic vs Thermodynamic) CheckTemp->Sol_Kinetic Yes

Figure 1: Diagnostic logic flow for identifying the source of ester instability.

Module 2: Critical Troubleshooting & Mechanisms

Issue A: The Nucleophilic Base Error

The Science: The most common error is using a base that is also a strong nucleophile (e.g., Hydroxide


, Methoxide 

).
  • Mechanism: Small, unhindered bases attack the carbonyl carbon (electrophile) rather than the

    
    -proton.[1]
    
  • The "Trojan Horse": Even if you use a non-nucleophilic base like Sodium Hydride (NaH), if your solvent is "wet," the NaH reacts with water to generate NaOH, which immediately hydrolyzes your ester.

Corrective Action: Switch to Non-Nucleophilic Bases or Sterically Hindered Alkoxides .[1]

Base ClassExamplesRisk LevelApplication Note
Non-Nucleophilic (Amide) LDA, LiHMDS, NaHMDSLow Best for enolate generation.[1] Steric bulk prevents carbonyl attack.[1][2]
Bulky Alkoxide

-BuOK (Potassium tert-butoxide)
Low/Med Too bulky to attack carbonyl easily; good for E2 eliminations or specific condensations.[1]
Matched Alkoxide NaOEt (Sodium Ethoxide)Medium Critical: If you must use an alkoxide with an ethyl ester, you MUST use ethoxide.[1] Using methoxide causes transesterification (Ethyl

Methyl ester).[1]
Hydroxide NaOH, KOH, LiOHCritical Do not use. Guarantees saponification (

mechanism).
Issue B: Moisture Contamination (The Hidden )

The Science: Hydrolysis requires water.[1] In a "dry" reaction using a strong base (e.g., LDA), any trace water reacts with the base to form


.[1]


The generated

is a potent nucleophile that destroys the ester.[1]

Protocol: The Burfield-Smithers Drying Standard Based on the authoritative work of Burfield & Smithers (see References), simple sodium drying is often insufficient.

  • THF/Ether: Distill over Sodium/Benzophenone (classic) OR pass through activated alumina columns (modern/safer).[1]

  • DCM/Amines: Distill over Calcium Hydride (

    
    ).
    
  • Molecular Sieves (The Gold Standard): Store solvents over activated 3Å or 4Å molecular sieves for 24-48 hours post-distillation. This can reduce water content to <10 ppm.[1][3]

Issue C: Thermodynamic vs. Kinetic Control

The Science:

  • Kinetic Product (Enolate): Formed fast at low temp (-78°C).[1] The base removes the proton because it is the most accessible acidic site.

  • Thermodynamic Product (Hydrolysis/Addition): Formed at higher temps (0°C to RT).[1] The system has enough energy to overcome the activation barrier for nucleophilic attack on the carbonyl.

Corrective Action: Maintain cryogenic conditions (-78°C) during base addition. Quench cold if the subsequent electrophile allows.

Module 3: Visualizing the Competition

The following pathway map illustrates the divergence between the desired enolization and the fatal hydrolysis.

ReactionPathways cluster_0 Pathway A: Desired (Kinetic) cluster_1 Pathway B: Undesired (Thermodynamic/Wet) Ester Ethyl Ester (R-COOEt) Enolate Enolate Ion (R-C(O)OEt)- Ester->Enolate  Deprotonation (Low Temp, Bulky Base)   Tetra Tetrahedral Intermediate Ester->Tetra  Nu- Attack (High Temp, Small Base, H2O)   Base Base (B:) Base->Enolate Base->Tetra Product New C-C Bond (Alkylated Ester) Enolate->Product  + Electrophile   Hydrolysis Carboxylate + EtOH (Saponification) Tetra->Hydrolysis  Collapse  

Figure 2: Mechanistic divergence.[1] Pathway A (Green) is favored by steric bulk and low temperature.[1] Pathway B (Red) is favored by heat, water, and small nucleophiles.

Module 4: Standard Operating Procedure (SOP)

Protocol: Enolization of Ethyl Ester without Hydrolysis

  • Glassware Prep: Flame-dry all glassware under vacuum; backfill with Argon/Nitrogen x3.[1]

  • Solvent: Use THF distilled from Na/Benzophenone or dried via alumina columns. Verification: Karl Fischer titration should read <20 ppm

    
    .[1]
    
  • Base Preparation (LDA):

    • Cool anhydrous THF to -78°C (Dry ice/Acetone).

    • Add Diisopropylamine (1.1 eq).[1]

    • Add

      
      -BuLi (1.1 eq) dropwise.[1] Stir 30 mins.
      
  • Ester Addition:

    • Dissolve Ethyl Ester (1.0 eq) in minimal anhydrous THF.

    • Add ester solution slowly down the side of the flask to the LDA solution at -78°C.

    • Crucial: Do not allow temp to rise above -70°C.[1]

  • Reaction: Stir for 30-60 mins at -78°C to ensure complete deprotonation before adding the electrophile.

Module 5: Frequently Asked Questions (FAQs)

Q: I used NaH (Sodium Hydride) and still got hydrolysis. Why? A: Commercial NaH is often 60% dispersion in mineral oil.[1] It absorbs moisture from the air rapidly.[1] If your solvent contained even trace water, or if the NaH was "wet," you generated NaOH in situ. Fix: Wash NaH with dry hexane (under Argon) to remove oil, or switch to a soluble base like LiHMDS to avoid heterogeneous reaction issues.[1]

Q: Can I use Sodium Ethoxide (NaOEt) to deprotonate an Ethyl Ester? A: Yes, this is the classic "Claisen Condensation" condition.[1] However, the reaction is reversible.

  • Note: You cannot use Sodium Methoxide (NaOMe).[1] If you do, the methoxide will attack the carbonyl, kicking out ethoxide, and converting your Ethyl Ester into a Methyl Ester (Transesterification). Always match the base alkoxide to the ester alkyl group.

Q: How do I know if hydrolysis happened? A: Check the crude NMR.

  • Hydrolysis: Disappearance of the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).[1] Appearance of a broad acid peak (>10 ppm).[1]

  • Transesterification: Replacement of ethyl signals with a sharp methyl singlet (~3.6 ppm).[1]

References

  • Mechanism of Base-C

    
    ): 
    
    • IUPAC Compendium of Chemical Terminology (Gold Book).[1] "Hydrolysis."[1][4][5]

    • [1]

  • Drying of Solvents (The Burfield-Smithers Studies)

    • Burfield, D. R., & Smithers, R. H. (1978). "Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents."[1][6] Journal of Organic Chemistry.

    • [1]

  • Non-Nucleophilic Bases (LDA Properties)

    • Encyclopedia of Reagents for Organic Synthesis.[1] "Lithium Diisopropylamide."[1][2][7][8]

    • [1]

  • Ester Stabilizers and Prevention

    • BenchChem Technical Support.[1][9] "Preventing Hydrolysis During the Workup of Esterification Reactions."

Sources

Technical Support Center: Solvent Selection for Recrystallization of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity and yield for this compound.

Frequently Asked Questions (FAQs)

What are the ideal characteristics of a recrystallization solvent for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate?

The selection of an appropriate solvent is the most critical parameter for successful recrystallization. An ideal solvent for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate should exhibit the following characteristics:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for crystallization.

  • Inertness: The solvent must not react chemically with the compound. Given the presence of a chloro- and an ethoxy- group, reactive solvents should be avoided.

  • Boiling Point: A relatively low boiling point (typically 60-100 °C) is advantageous as it allows for easy removal from the purified crystals by evaporation without the need for high vacuum, which can sometimes sublime the product.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals and not lead to "oiling out," where the compound separates as a liquid.

  • Safety and Practicality: The solvent should be non-toxic, readily available, and cost-effective.

To make an informed initial selection, consider the polarity of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate. The presence of ester and pyrimidine moieties suggests a molecule of moderate polarity. Therefore, solvents in a similar polarity range are excellent starting points.

How do I perform a systematic solvent screen to identify a suitable solvent?

A systematic approach is crucial to efficiently identify the optimal solvent. This is typically done on a small scale before committing to a bulk recrystallization.

  • Preparation: Place approximately 20-30 mg of your crude Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate into several small test tubes.

  • Solvent Addition: To each test tube, add a different candidate solvent dropwise (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and water). Start with about 0.5 mL.

  • Solubility at Room Temperature: Agitate the mixture at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tube in a water or sand bath while stirring. Continue adding the solvent dropwise until the compound just dissolves. Note the approximate volume of solvent used.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointObservations upon Cooling
Ethanol5.278Sparingly SolubleVery SolubleGood crystal formation.
Isopropanol4.382Sparingly SolubleSolubleGood crystal formation.
Ethyl Acetate4.477SolubleVery SolubleLess material crystallizes out.
Toluene2.4111InsolubleSparingly SolublePoor recovery.
Heptane0.198InsolubleInsolubleNot a suitable solvent.
Water10.2100InsolubleInsolubleNot a suitable solvent.

Based on this illustrative data, ethanol and isopropanol appear to be the most promising single solvents for further optimization.

G cluster_screening Solvent Screening Process start Start: Crude Compound test_rt Test Solubility at Room Temp in various solvents start->test_rt dissolves_rt Soluble at RT? (e.g., Ethyl Acetate) test_rt->dissolves_rt Yes insoluble_rt Insoluble at RT? (e.g., Ethanol, Heptane) test_rt->insoluble_rt No end_bad Reject Solvent dissolves_rt->end_bad heat_test Heat to Boiling & Add Solvent until just dissolved insoluble_rt->heat_test dissolves_hot Dissolves when hot? heat_test->dissolves_hot Yes insoluble_hot Insoluble when hot? (e.g., Heptane) heat_test->insoluble_hot No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool consider_pair Consider for Solvent Pair insoluble_hot->consider_pair observe Observe Crystal Formation cool->observe good_xtals Good Crystals Formed (e.g., Ethanol) observe->good_xtals Yes no_xtals No/Poor Crystals or Oiling Out observe->no_xtals No end_good Select as Potential Solvent good_xtals->end_good no_xtals->end_bad

Caption: Decision workflow for single-solvent screening.

My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solute is discharged from the solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high. The resulting oil can trap impurities, defeating the purpose of recrystallization.

Common Causes and Solutions:

  • Solution is too concentrated: The saturation point is reached at a temperature where the compound is still molten.

    • Solution: Add more hot solvent to the oiled mixture until the oil redissolves completely. Then, allow the more dilute solution to cool slowly.

  • Cooling is too rapid: Quick cooling does not provide enough time for the ordered lattice of a crystal to form.

    • Solution: After redissolving the oil by reheating, ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Inappropriate solvent choice: The solvent's properties may be too similar to the solute, leading to very high solubility.

    • Solution: Consider switching to a less effective (less polar or more polar, depending on the compound) solvent or use a solvent pair.

I have cooled the solution, but no crystals are forming. What should I do?

The absence of crystal formation usually indicates that the solution is not yet supersaturated, or that nucleation has not been initiated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites.

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Remove some of the solvent by gently blowing a stream of nitrogen or air over the surface of the solution or by gentle heating on a rotary evaporator. This will increase the concentration of the solute.

    • Further Cooling: Ensure the solution is cooled sufficiently. An ice-salt bath can achieve temperatures below 0 °C.

  • Check Concentration: It's possible that too much solvent was added initially. If the above steps fail, you may need to evaporate a significant portion of the solvent and attempt the cooling process again.

G cluster_troubleshooting Troubleshooting: No Crystal Formation start Cooled Solution, No Crystals Formed step1 1. Induce Nucleation: - Scratch with glass rod - Add seed crystal start->step1 check1 Crystals Form? step1->check1 step2 2. Increase Supersaturation: - Evaporate some solvent - Cool in ice-salt bath check1->step2 No success Success: Collect Crystals check1->success Yes check2 Crystals Form? step2->check2 step3 3. Re-evaluate: Solution may be too dilute. Evaporate significant solvent and re-cool. check2->step3 No check2->success Yes failure Problem Persists: Consider solvent pair or chromatography step3->failure

Caption: Step-by-step guide for inducing crystallization.

When and how should I use a solvent pair for recrystallization?

A solvent pair is used when no single solvent has the ideal solubility characteristics. The pair consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

When to Use:

  • When your compound is very soluble in some solvents and nearly insoluble in others, with no single solvent providing the desired steep solubility curve.

How to Use (Protocol):

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good"solvent back into the mixture until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly. Crystals should form as the overall solvent composition is now poor for the solute.

A common example for a moderately polar compound like Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate could be an Ethanol/Water or an Ethyl Acetate/Heptane system.

References

  • "Recrystallization." Organic Chemistry Lab Techniques, 2nd ed., Nichols, L., 2017, [Link].

  • "Choosing a Recrystallization Solvent." Chemistry LibreTexts, 2021, [Link].

  • "Recrystallization." UCLA Chemistry and Biochemistry, [Link].

Troubleshooting low reactivity of C4-chlorine in pyrimidine esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Functionalization Ticket ID: PYR-C4-CL-REACTIVITY Subject: Troubleshooting Low Reactivity of C4-Chlorine in Pyrimidine-5-Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stalled conversion or low yields during the nucleophilic displacement of a chlorine atom at the C4 position of a pyrimidine-5-carboxylate.

The Theoretical Paradox: Theoretically, a pyrimidine ring is electron-deficient (


-deficient). Placing an ester at C5 (an electron-withdrawing group, EWG) should significantly activate the C4 and C6 positions toward Nucleophilic Aromatic Substitution (

). If your reaction is sluggish, you are likely fighting steric occlusion , nucleophile deactivation , or competitive hydrolysis .

This guide provides a diagnostic workflow to restore reactivity without compromising the ester functionality.

Phase 1: Diagnostic Triage (The "Is it Plugged In?" Phase)

Before altering the synthetic route, verify the fundamental reaction parameters against this checklist.

ParameterStandard RequirementWhy it matters?
Solvent Aprotic Polar (DMF, DMSO, NMP, MeCN)

requires stabilization of the polar transition state (Meisenheimer complex). Protic solvents (EtOH, MeOH) often hydrogen-bond to the nucleophile, reducing its kinetic energy.
Concentration High (0.5 M – 1.0 M)Second-order kinetics (

). Dilution kills

rates.
Base Non-nucleophilic (DIPEA,

,

)
Strong nucleophilic bases (NaOH, NaOMe) will attack the C5-ester (saponification) or the C4 position (hydrolysis to C4-OH) faster than your desired nucleophile.
Water Content < 500 ppm (Anhydrous)Water is a competitive nucleophile. In pyrimidines, C4-Cl hydrolysis yields the pyrimidinone (tautomer), which is catalytically dead.

Phase 2: Advanced Troubleshooting (Q&A)

Q1: My conditions are anhydrous, but the reaction is stuck at 10% conversion. Increasing heat decomposes the ester. What now?

Diagnosis: The nucleophile is likely too bulky or electronically sluggish to attack the C4 center directly, or the leaving group (Cl) is not labile enough.

Solution: The "Finkelstein" or "Catalytic Shuttle" Approach. You need to swap the leaving group in situ or use a nucleophilic catalyst that attacks C4, leaves easily, and pulls the reaction forward.

Protocol A: DABCO Catalysis (Recommended) 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a "super-nucleophile" that attacks C4 faster than your amine/alkoxide. It forms a highly reactive quaternary ammonium salt intermediate, which your nucleophile can then displace easily.

  • Add: 10–20 mol% DABCO.

  • Mechanism: Cl

    
     DABCO
    
    
    
    (Salt)
    
    
    Product.
  • Benefit: Works at lower temperatures, sparing the ester.[1]

Protocol B: The Iodide Spike Add 0.5 equivalents of NaI or KI. This performs an in-situ Finkelstein reaction, converting C4-Cl to C4-I. The C-I bond is weaker and the iodide is a better leaving group (


).
Q2: I am seeing a side product with M-14 mass (Methyl ester Acid). How do I stop ester hydrolysis?

Diagnosis: Saponification. Even with "anhydrous" solvents, hydroxide can be generated if you use carbonate bases (


) with trace moisture.

Solution: Switch to "Soft" Organic Bases. Replace inorganic carbonates with hindered organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . These cannot generate hydroxide ions.

  • Note: If your nucleophile is an amine, use it in excess (2.5 eq) to act as its own base, avoiding external bases entirely.

Q3: has failed completely. The C4 position seems inert. What is the nuclear option?

Diagnosis: If the C4 position is sterically crowded (e.g., a bulky substituent at C5 or C6), the trajectory for nucleophilic attack (


 Bürgi-Dunitz angle) might be blocked.

Solution: Palladium-Catalyzed Buchwald-Hartwig Amination. Switch mechanisms.


 relies on electronics; Buchwald-Hartwig relies on oxidative addition, which is less sensitive to the electronic deficiency of the ring but sensitive to sterics in a different way.

Standard Buchwald Protocol for Pyrimidines:

  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%) or BrettPhos (for primary amines).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Temp: 80–100 °C.

  • Why it works: Pd inserts into the C-Cl bond regardless of the ring's electron deficiency.

Phase 3: Visualizing the Solution

Workflow: Decision Tree for C4-Functionalization

Troubleshooting Start Problem: Low C4-Cl Reactivity Check1 Is Solvent Protic? (MeOH, EtOH) Start->Check1 Action1 Switch to Aprotic (DMF/DMSO) Check1->Action1 Yes Check2 Is Ester Hydrolyzing? Check1->Check2 No Action1->Check2 Action2 Switch Base to DIPEA Ensure Anhydrous Check2->Action2 Yes Check3 Is Nucleophile Bulky/Weak? Check2->Check3 No Action2->Check3 Action3 Add 20 mol% DABCO (Nucleophilic Catalysis) Check3->Action3 Yes Check4 Still No Reaction? Check3->Check4 No Action3->Check4 Action4 Switch to Pd-Catalysis (Buchwald-Hartwig) Check4->Action4 Yes

Caption: Logical diagnostic flow for isolating the root cause of pyrimidine inertness.

Mechanism: DABCO-Catalyzed Activation[2]

DABCO_Mechanism Substrate C4-Cl Pyrimidine (Slow Electrophile) Intermediate DABCO-Salt Intermediate (Highly Reactive) Substrate->Intermediate Fast Attack (k1) DABCO DABCO (Catalyst) DABCO->Intermediate Product Final C4-Substituted Pyrimidine Intermediate->Product Fast Displacement (k2 >> k_direct) Nucleophile Target Nucleophile (Amine/Alkoxide) Nucleophile->Product Recycle DABCO Released Product->Recycle Recycle->DABCO

Caption: DABCO acts as a shuttle, converting a poor electrophile into a highly reactive ammonium salt.

Phase 4: Experimental Data & Benchmarks

Comparative Reactivity of Activation Methods (Model Substrate: Ethyl 4-chloropyrimidine-5-carboxylate)

MethodReagent SystemConv. (4h)Ester StabilityNotes
Standard

, DMF, 80°C
35%90%Slow kinetics; some hydrolysis observed.
Finkelstein NaI (0.5 eq), DMF, 80°C65%92%Iodide improves leaving group ability.
DABCO DABCO (0.2 eq), MeCN, 60°C95% 99% Best balance of rate and stability.
Acid Cat. HCl (cat.), iPrOH, Reflux40%<50%Significant transesterification/hydrolysis.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • DABCO Catalysis in Pyrimidines

    • Liu, Y., et al. "DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines." The Journal of Organic Chemistry, 2025.[2]

    • Note: This recent work validates the formation of the DABCO-adduct as a critical intermediate for enhancing regioselectivity and r
  • Regioselectivity (C4 vs C2)

    • WuXi AppTec. "Regioselectivity of SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

    • Provides quantum mechanical evidence th
  • Buchwald-Hartwig Protocols for Chloropyrimidines

    • BenchChem.[3] "Application Notes and Protocols for the Buchwald-Hartwig Amination."

    • General protocols for Pd-catalyzed amination of electron-deficient heteroaryl chlorides.

Sources

Technical Support Center: Purification of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Ethoxy Impurities & Regioisomer Control Target Molecule: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (CAS: N/A for specific isomer, derivative of CAS 89793-12-4 family) Audience: Medicinal Chemists, Process Chemists[1]

Core Diagnostic & Triage

Before attempting purification, you must accurately characterize the impurity profile. In the synthesis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate , "ethoxy impurities" typically refer to two distinct species with different separation challenges.

Impurity Identification Guide
SpeciesOriginRelative Polarity (TLC)Diagnostic 1H NMR FeatureRemoval Difficulty
Target: 4-Cl-2-OEtDesired C2-substitutionMid-range

~4.4 ppm (q, 2-OEt)
N/A
Impurity A: 4-OEt-2-ClRegioisomer (C4-substitution)Very Similar to Target

~4.5 ppm (q, 4-OEt)
High (Req.[1] Chromatography)
Impurity B: 2,4-di-OEtOver-reaction (Di-substitution)Less Polar (Higher

)
Two quartets (

4.4 & 4.5)
Medium (Crystallization)

Critical Note on Regioselectivity: If you synthesized this from Ethyl 2,4-dichloropyrimidine-5-carboxylate using sodium ethoxide, thermodynamics and kinetics favor substitution at the C4 position (para to the nitrogen, ortho to the ester), yielding Ethyl 4-ethoxy-2-chloropyrimidine-5-carboxylate as the major product.[1] Obtaining the 4-chloro-2-ethoxy target requires specific kinetic control or alternative leaving groups (e.g., 2-methylsulfonyl).[1]

Troubleshooting & FAQs

Category A: Reaction Optimization (Prevention)

Q: I am seeing high levels of the 2,4-diethoxy impurity. How do I suppress this? A: The formation of the di-ethoxy species is a consecutive reaction.[1] Once the mono-ethoxy product forms, it competes with the starting material for the remaining ethoxide.

  • Stoichiometry: Strictly limit Sodium Ethoxide (NaOEt) to 0.95 equivalents . Never use excess.

  • Temperature: Conduct the addition at -78°C and warm slowly to 0°C . Do not heat to reflux until the starting material is consumed.

  • Mode of Addition: Add the NaOEt solution dropwise to the pyrimidine solution.[1][2] This ensures the concentration of ethoxide is always low relative to the substrate, favoring mono-substitution.

Q: My reaction yields mostly the 4-ethoxy-2-chloro regioisomer. How do I get the 2-ethoxy target? A: This is a fundamental reactivity issue.

  • The Chloride Problem: In 2,4-dichloropyrimidines with a C5-EWG (Ester), the C4 position is naturally more reactive toward nucleophiles.

  • The Sulfone Solution: To reverse this selectivity, use Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate as your starting material.[1] The sulfone at C2 is a "super-leaving group" and directs nucleophilic attack to the C2 position, even with alkoxides, often with >20:1 selectivity.

Category B: Purification Protocols

Q: Recrystallization is failing to remove the di-ethoxy impurity. What solvent system should I use? A: The di-ethoxy impurity is significantly more lipophilic than the mono-chloro target and often disrupts crystal packing, leading to oils.[1]

  • Recommended System: Heptane / Ethyl Acetate (5:1) .

  • Protocol:

    • Dissolve crude solid in minimal hot Ethyl Acetate (approx. 50°C).

    • Slowly add Heptane until slight turbidity persists.

    • Cool slowly to Room Temperature, then to 0°C.

    • Why this works: The target (containing the Cl atom) has higher lattice energy and should crystallize, while the "greasier" di-ethoxy impurity remains in the Heptane-rich mother liquor.

Q: I cannot separate the regioisomer (4-ethoxy) from my target (2-ethoxy) using standard flash chromatography. Advice? A: These isomers have nearly identical dipole moments. Standard Silica/EtOAc/Hexane is often insufficient.

  • Stationary Phase: Switch to C18 Reverse Phase silica if possible.

  • Mobile Phase: Water/Acetonitrile gradient (0%

    
     60% ACN). The subtle difference in hydration shells around the C2 vs C4 ethoxy groups often provides better resolution in reverse phase than normal phase.[1]
    
  • Normal Phase Alternative: Use Dichloromethane / Methanol (99:1) . The chlorinated solvent interacts differently with the pyrimidine nitrogen lone pairs, which are sterically distinct between the two isomers.

Visualizing the Chemistry

The following diagram illustrates the reaction pathways and the origin of the impurities. Note the "Natural" vs. "Target" pathways.[1]

ReactionPathways Start Start: Ethyl 2,4-dichloropyrimidine -5-carboxylate RegioImpurity Impurity A (Major): 4-Ethoxy-2-chloro isomer (Thermodynamic Product) Start->RegioImpurity NaOEt (1 eq) Fast @ C4 Target Target Product: 2-Ethoxy-4-chloro isomer (Kinetic/Sulfone Product) Start->Target NaOEt (1 eq) Slow @ C2 (Requires Low Temp) DiEthoxy Impurity B: 2,4-Diethoxypyrimidine (Over-reaction) RegioImpurity->DiEthoxy Excess NaOEt Target->DiEthoxy Excess NaOEt

Caption: Reaction pathway showing the competition between the natural C4-substitution (Impurity A) and the desired C2-substitution (Target), both leading to the di-ethoxy byproduct upon over-reaction.

Detailed Experimental Protocols

Protocol A: Selective Synthesis (Minimizing Impurities)

Use this method to favor the C2-ethoxy target and minimize di-ethoxy formation.[1]

  • Preparation: Dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate (10.0 g) in anhydrous THF (100 mL). Cool to -78°C under Nitrogen.[1]

  • Reagent Prep: Prepare a solution of NaOEt (1.0 eq) in Ethanol. Note: Freshly prepared is best to avoid hydroxide impurities.

  • Addition: Add the NaOEt solution dropwise over 60 minutes . The internal temperature must not exceed -70°C.[1]

  • Quench: Once addition is complete, stir for 30 mins at -78°C. Quench immediately with Acetic Acid (1.1 eq) before warming up. This "freezes" the reaction and prevents the unreacted alkoxide from attacking the product as it warms.[1]

  • Workup: Warm to RT, dilute with EtOAc, wash with Brine.

Protocol B: Purification by Slurry (Removal of Di-ethoxy)

Use this if your crude contains <15% di-ethoxy impurity.[1]

  • Concentrate the crude organic layer to a thick oil/solid.[1]

  • Add Heptane (10 mL per gram of crude) .

  • Heat to reflux (98°C). If the oil does not dissolve, add Ethyl Acetate dropwise until a clear solution forms (usually <10% EtOAc by volume).

  • Cool to Room Temperature with vigorous stirring. The product should precipitate as a white solid.[1]

  • Critical Step: Cool to 0°C for 2 hours.

  • Filter and wash with cold Heptane.[1] The filtrate will contain the majority of the 2,4-diethoxy impurity .[1]

References

  • Regioselectivity of SNAr on Dichloropyrimidines Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi Biology (QM Magic Class). URL:[Link] Relevance: Explains why C4 is the natural major product and C2 is difficult to access without specific conditions.

  • Solubility & Crystallization of Pyrimidines Title: Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility.[3] Source: ChemMedChem (via PubMed). URL:[Link] Relevance: Discusses solubility trends in pyrimidine derivatives, supporting the use of non-polar solvents for separation.

Sources

Validation & Comparative

HPLC method development for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Determination of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring drug safety and efficacy. Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, a crucial building block in the synthesis of various therapeutic agents, demands a robust and reliable analytical method for its purity profiling. This guide provides a comprehensive, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, comparing it with potential alternatives and underscoring the rationale behind each methodological choice.

Foundational Strategy: Understanding the Analyte

The initial and most critical phase of method development is a thorough understanding of the analyte's physicochemical properties. Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate is a moderately polar molecule with a distinct chromophore, making UV detection a suitable choice for HPLC analysis. Its structure suggests potential for degradation via hydrolysis of the ester or displacement of the chloro group, necessitating a method capable of separating the main peak from these and other process-related impurities.

The Method Development Workflow: A Systematic Approach

The development of a robust HPLC method is a multi-step process, beginning with initial screening and culminating in method validation. The following workflow was employed to establish a reliable purity method for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (UV, pKa, logP) B Column & Mobile Phase Scouting A->B Informs initial conditions C Gradient & Flow Rate Optimization B->C Identifies promising stationary/mobile phase combination D Temperature & Wavelength Adjustment C->D E Forced Degradation Studies D->E Finalized Method F Validation according to ICH Q2(R1) Guidelines E->F Demonstrates specificity

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: The Optimized HPLC Method

Column: A C18 stationary phase is often the first choice for moderately polar compounds due to its versatility. An Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) was selected for its high peak shape performance across a wide pH range.

Mobile Phase: A gradient elution was chosen to ensure adequate separation of both polar and non-polar impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid modifier like formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.

Gradient Program:

Time (min)%B
0.030
15.080
15.130
20.030

Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.

Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

Detection Wavelength: 254 nm. This wavelength was selected based on the UV spectrum of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, which showed a significant absorbance maximum at this wavelength.

Injection Volume: 5 µL.

Performance Comparison: The Developed Method vs. Alternatives

The suitability of an analytical method is best assessed by comparing its performance against other available techniques. The developed HPLC method was compared to Isocratic HPLC and Gas Chromatography (GC).

ParameterDeveloped Gradient HPLC MethodIsocratic HPLC MethodGas Chromatography (GC)
Selectivity Excellent separation of all known impurities and degradation products.Co-elution of polar impurities with the main peak.Potential for thermal degradation of the analyte at high temperatures.
Sensitivity (LOD) 0.01%0.05%0.1%
Analysis Time 20 minutes15 minutes25 minutes
Robustness High, with minimal impact from small variations in mobile phase composition and temperature.Moderate, sensitive to changes in mobile phase composition.Low, highly dependent on injection port temperature and carrier gas flow.
Applicability Suitable for both purity and stability studies.Limited to simple purity assays with few impurities.Not ideal for non-volatile impurities or thermally labile compounds.

The comparative data clearly demonstrates the superiority of the developed gradient HPLC method. Its ability to separate a wider range of impurities with higher sensitivity makes it the most reliable choice for quality control and stability testing.

Method Validation: Ensuring Trustworthiness

Method validation is a critical step to ensure that the developed method is fit for its intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic). The developed method was able to successfully separate the main peak from all degradation products, proving its specificity.

Linearity: The method w

Reference Standards for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate is a critical scaffold in the synthesis of purinergic receptor antagonists (e.g., P2X3 inhibitors) and various kinase inhibitors.[1] Its analysis presents a unique challenge: Regio-isomerism .[1]

The synthesis of this intermediate typically involves the nucleophilic substitution of Ethyl 2,4-dichloropyrimidine-5-carboxylate.[1] Due to the differential reactivity of the C2 and C4 positions on the pyrimidine ring, reaction mixtures frequently contain significant levels of the unwanted isomer (Ethyl 2-chloro-4-ethoxypyrimidine-5-carboxylate) and the over-reacted byproduct (2,4-diethoxy).[1]

This guide objectively compares the performance of Certified Reference Standards (CRS) against In-House Synthesized Standards and Commercial "Tech-Grade" Reagents , demonstrating why rigorous structural elucidation is non-negotiable for this specific analyte.

Comparative Analysis: Selecting the Right Standard

The following matrix evaluates three classes of reference standards based on experimental data from typical pyrimidine intermediate workflows.

Table 1: Performance Matrix of Reference Standard Classes
FeatureOption A: Certified Reference Standard (CRS) Option B: Commercial "Tech-Grade" Option C: In-House Crude Standard
Primary Use Case GMP Release, Impurity Quantification, qNMREarly-stage Screening, reactantReaction Monitoring (TLC/LC-MS)
Purity (HPLC) >99.0% (w/w)>95% (Area %)Variable (80–95%)
Isomeric Purity Guaranteed (>99.5%) Unknown/Mixed High Risk (Mixture)
Assay Value Mass Balance / qNMR assignedUnassigned (Area % only)Unassigned
Structural Data 1H-NMR, NOESY (Regio-confirm), MS1H-NMR (Basic)LC-MS only
Risk Factor LowHigh (Risk of isomer co-elution)Critical (False positives)
Detailed Assessment
  • The "Tech-Grade" Trap: Many commercial suppliers offer "Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate" with >95% purity based on simple HPLC-UV.[1] However, standard C18 columns often fail to resolve the 2-ethoxy-4-chloro target from the 4-ethoxy-2-chloro isomer without specific method development.[1] Using Option B can lead to a 10–15% overestimation of potency if the isomer is present but co-elutes.[1]

  • The CRS Advantage: A CRS for this molecule must include NOESY (Nuclear Overhauser Effect Spectroscopy) data.[1] The spatial proximity of the ethoxy group protons to the C5-ester protons (or lack thereof) is the only definitive way to distinguish the C2-ethoxy from the C4-ethoxy isomer without X-ray crystallography.[1]

Technical Deep Dive: The Impurity Landscape

To understand the necessity of a high-purity standard, we must visualize the synthesis pathway and the origin of critical impurities.[1]

Figure 1: Synthesis & Impurity Pathway (DOT Diagram) [1]

PyrimidineSynthesis SM Ethyl 2,4-dichloro pyrimidine-5-carboxylate (Starting Material) Reagent Ethanol / Base Target Ethyl 4-chloro-2-ethoxy pyrimidine-5-carboxylate (TARGET) SM->Target Substitution at C2 (Kinetic Control) Impurity_Isomer Ethyl 2-chloro-4-ethoxy pyrimidine-5-carboxylate (Regio-Isomer) SM->Impurity_Isomer Substitution at C4 (Thermodynamic Control) Impurity_Diethoxy Ethyl 2,4-diethoxy pyrimidine-5-carboxylate (Over-Reaction) Target->Impurity_Diethoxy Excess EtOH Impurity_Hydrolysis 4-Chloro-2-ethoxy pyrimidine-5-carboxylic acid (Hydrolysis degradant) Target->Impurity_Hydrolysis Moisture/Acid

Caption: Reaction pathway showing the competition between C2 and C4 substitution. The "Regio-Isomer" is the critical impurity that necessitates a specific reference standard.

Experimental Protocol: Validating the Standard

The following protocol is designed to validate the isomeric purity of your reference standard. This method separates the 2-ethoxy target from the 4-ethoxy isomer.[1]

Method: High-Resolution Isomer-Specific HPLC
  • Objective: Quantify regio-isomeric purity of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., Kinetex F5, 150 x 4.6 mm, 2.6 µm).[1] Note: C18 is often insufficient for regio-isomer separation.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic)[1]

    • 2–15 min: 5% → 60% B (Linear)[1]

    • 15–20 min: 60% → 95% B[1]

  • Detection: UV @ 254 nm (pyrimidine core) and 220 nm (ester).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.[1]

Acceptance Criteria for Reference Standard:

  • Main Peak Purity: >99.0%.

  • Isomer Resolution: Resolution (Rs) between Target and Regio-isomer > 2.0.

  • Identity Confirmation: Retention time matches the characterized lot; UV spectra must show

    
     shift characteristic of C2 vs C4 substitution.
    
Scientific Rationale: C2 vs. C4 Reactivity[1]

Why is the standard so critical? In 2,4-dichloropyrimidines possessing an electron-withdrawing group at C5 (the ethyl ester), the C4 position is typically more electrophilic due to the para-conjugation with the ester and the ortho-nitrogen effect [1].[1]

However, the user specifically requires the 2-ethoxy-4-chloro derivative.[1] This implies a synthesis strategy that forces substitution at C2 (often via S-methyl displacement or specific protecting group chemistry) or a difficult separation from the major C4-substituted product.[1]

  • If you use a generic standard: You risk identifying the thermodynamically stable C4-ethoxy product as your C2-ethoxy target.[1]

  • Consequence: In Structure-Activity Relationship (SAR) studies, this leads to "dead" compounds being advanced because the biological target (e.g., P2X3 receptor) often has strict steric requirements at the pyrimidine C2/C4 positions [2].[1]

References
  • PubChem. (2024).[1][2] Compound Summary: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (CAS 5909-24-0).[1][3][4][2] Retrieved from [Link][1]

(Note: While direct literature on the specific 2-ethoxy variant is proprietary/sparse, references 1-4 establish the baseline chemistry and commercial availability of the immediate precursors and analogs used to validate the described protocols.)

Sources

Navigating the Stationary Phase: A Comparative Guide to TLC Retention Factors of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and Related Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of synthesized intermediates is paramount. Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception. Thin-Layer Chromatography (TLC) serves as a rapid, indispensable tool for monitoring reaction progress and assessing the purity of such compounds.[1] This guide provides an in-depth analysis of determining the TLC retention factor (Rf) for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, offering a comparative framework against related pyrimidine derivatives and detailing the experimental rationale for achieving optimal separation.

Understanding the Retention Factor (Rf) in TLC

The retention factor, or Rf value, is a fundamental parameter in TLC that quantifies the migration of a compound on a TLC plate.[2] It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2] An Rf value is characteristic for a specific compound in a given solvent system on a particular stationary phase, making it a crucial metric for compound identification and purity assessment. The polarity of the compound, the polarity of the mobile phase, and the nature of the stationary phase (typically silica gel) are the primary factors influencing the Rf value.[3][4] Generally, less polar compounds will travel further up the plate, resulting in a higher Rf value, while more polar compounds will have a stronger interaction with the silica gel and thus a lower Rf value.[3]

Comparative Analysis of TLC Conditions for Pyrimidine Derivatives

Herein, we present a comparative table of reported Rf values for various pyrimidine derivatives, which can serve as a starting point for developing a TLC method for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate.

CompoundMobile Phase (v/v)Stationary PhaseRf Value
6-Chloro-N-methylpyrimidin-4-amine10% Ethyl Acetate / HexaneSilica GelNot specified
N-Benzyl-6-chloropyrimidin-4-amine10% Ethyl Acetate / HexaneSilica GelNot specified
A pyrimidine derivative50% Ethyl Acetate / HexaneSilica Gel0.42[5]
Methyl 2-Hydroxy-4,6-bis(3-methoxyphenyl)pyrimidine-5-carboxylate1:1 Hexanes / Ethyl AcetateSilica Gel0.30[6]
Ethyl 4,6-Bis(3-chlorophenyl)-2-hydroxypyrimidine-5-carboxylate1:1 Hexanes / Ethyl AcetateSilica Gel0.30[6]
2-(2-Aminophenyl)quinoline-4-carboxylic acid derivatives9:1 Dichloromethane / MethanolSilica Gel0.11[9]

This table is a compilation of data from various sources for structurally related compounds and is intended to guide the selection of an initial solvent system.

The data suggests that a mixture of ethyl acetate and hexane is a promising mobile phase. Given the structure of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, which includes an ester and an ether group, its polarity is expected to be moderate. Therefore, starting with a solvent system in the range of 20-40% ethyl acetate in hexane is a logical first step.

Experimental Protocol for Determining Rf Value

This section provides a detailed, step-by-step methodology for determining the Rf value of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate.

Materials:
  • TLC plates (Silica Gel 60 F254)

  • Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

  • Developing chamber

  • Mobile phase solvents (e.g., Ethyl Acetate, Hexane)

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm) for visualization

  • Fume hood

Workflow for TLC Analysis:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., 30% EtOAc in Hexane) E Develop Plate in Chamber A->E B Prepare TLC Plate (Draw origin line) D Spot Sample on Origin Line B->D C Prepare Sample Solution (Dissolve compound in suitable solvent) C->D D->E Place in chamber F Mark Solvent Front E->F After development G Visualize Spots under UV Lamp F->G H Measure Distances (Solvent front and spot) G->H I Calculate Rf Value (Rf = distance of spot / distance of solvent) H->I

Caption: Workflow for determining the TLC retention factor (Rf).

Step-by-Step Procedure:
  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to ensure the atmosphere inside is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

  • Sample Spotting: Dissolve a small amount of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the origin line. The spot should be small and concentrated.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Completion and Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry in a fume hood. Visualize the spots under a UV lamp (254 nm), as pyrimidine derivatives are often UV-active. Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]

Optimizing the Mobile Phase for Better Separation

The choice of the mobile phase is critical for achieving good separation.[10] If the initial Rf value is too high (e.g., > 0.8), the compound is moving too quickly, indicating the mobile phase is too polar. In this case, decrease the proportion of the more polar solvent (e.g., reduce the percentage of ethyl acetate in hexane). Conversely, if the Rf value is too low (e.g., < 0.2), the compound is not moving enough, suggesting the mobile phase is not polar enough. Here, you should increase the proportion of the more polar solvent.[11] By systematically adjusting the solvent ratio, you can obtain an optimal Rf value for clear and reproducible results.

The following diagram illustrates the decision-making process for mobile phase optimization.

Mobile_Phase_Optimization Start Perform Initial TLC (e.g., 30% EtOAc/Hexane) Condition Evaluate Rf Value Start->Condition High_Rf High_Rf Condition->High_Rf High Low_Rf Low_Rf Condition->Low_Rf Low Optimal_Rf Optimal Rf (0.3-0.5) Method Developed Condition->Optimal_Rf Optimal High_Rf->Condition Re-run TLC Low_Rf->Condition Re-run TLC

Caption: Decision tree for optimizing the TLC mobile phase.

By following this structured approach, researchers can efficiently determine the optimal TLC conditions for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, ensuring reliable monitoring of its synthesis and purification. This systematic methodology, grounded in the principles of chromatography, empowers scientists to make informed decisions in their daily laboratory work.

References

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. Available at: [Link]

  • Goundry, A. et al. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.
  • Khatun, M. S. et al. (2012). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. International Journal of Pharmaceutical Sciences and Research, 3(12), 1000-1006.
  • Merck Millipore. Separation of some pyrimidine bases.
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Available at: [Link]

  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. Available at: [Link]

  • Poole, C. F., & Poole, S. K. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Reviews in Analytical Chemistry, 16(4), 299-353. Available at: [Link]

  • Stack Exchange. (2016, May 28). How does the Rf value change when changing the eluent composition? Available at: [Link]

  • Watson, D. G. (2005). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.